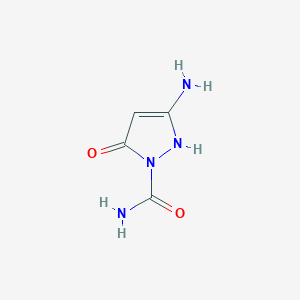

3-amino-5-hydroxy-1H-pyrazole-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Idrapril ist ein neuartiger Angiotensin-Converting-Enzym (ACE)-Hemmer, der zu einer neuen Klasse von Hydroxamsäure-Nicht-Aminosäure-Derivaten gehört. Er wurde auf seine potenzielle Verwendung bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere von Bluthochdruck und Herzinsuffizienz, untersucht . Im Gegensatz zu traditionellen ACE-Hemmern besitzt Idrapril eine einzigartige Struktur, die eine Hydroxamsäuregruppe mit Zink-Bindungsfunktion umfasst .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Idrapril wird durch eine chirale Synthese auf Basis von cis-1,2-Cyclohexandicarbonsäure synthetisiert. Die aktivsten Enantiomere in dieser Reihe haben entweder eine S- oder R-Konfiguration an der C-1-Position, aber immer eine R-Konfiguration an C-2 . Die Synthese umfasst mehrere Schritte, darunter die Bildung der Hydroxamsäuregruppe und die Einarbeitung des Cyclohexanrings.

Industrielle Produktionsverfahren

Die industrielle Produktion von Idrapril beinhaltet die Optimierung der Syntheseroute, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Kontrolle der Reaktionsbedingungen wie Temperatur, pH-Wert und die Verwendung spezifischer Katalysatoren, um die Bildung der gewünschten Enantiomere zu erleichtern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Idrapril durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxamsäuregruppe kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Idrapril kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxamsäuregruppe und am Cyclohexanring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Es können verschiedene Nukleophile und Elektrophile verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Idrapril, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung zur Untersuchung der Struktur-Aktivitäts-Beziehung von ACE-Hemmern verwendet.

Biologie: Untersucht auf seine Auswirkungen auf biologische Systeme, insbesondere in Bezug auf die Blutdruckregulation.

Medizin: Potenzieller therapeutischer Wirkstoff zur Behandlung von Bluthochdruck, Herzinsuffizienz und Post-Myokardinfarkt-Syndrom

Wirkmechanismus

Idrapril entfaltet seine Wirkung durch Hemmung des Angiotensin-Converting-Enzyms (ACE), das für die Umwandlung von Angiotensin I in Angiotensin II verantwortlich ist. Durch die Hemmung dieses Enzyms reduziert Idrapril den Angiotensin-II-Spiegel, was zu einer Vasodilatation und einer Senkung des Blutdrucks führt . Die molekularen Ziele umfassen das ACE-Enzym und den Renin-Angiotensin-Aldosteron-System (RAAS)-Signalweg .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C4H6N4O2

Molecular Weight: 130.12 g/mol

Structural Features: The compound possesses an amino group, a hydroxyl group, and a carboxamide functional group, which contribute to its biological activity.

Drug Development

AHPC has been identified as a lead compound in the development of new therapeutics due to its kinase inhibitory properties. Its structural features allow it to interact effectively with enzyme active sites, making it a candidate for further exploration in drug design targeting diseases such as cancer and inflammatory disorders .

Antimicrobial Activity

Recent studies have shown that derivatives of AHPC exhibit promising antimicrobial properties. For instance, N-substituted derivatives have been evaluated against various pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA). The most effective derivative demonstrated a minimum inhibitory concentration (MIC) of 0.98-7.81 μg/ml against clinical isolates .

Anticancer Properties

AHPC derivatives have been tested for their anticancer activities. In vitro studies indicate that certain pyrazole compounds exhibit significant tumor-fighting properties against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression .

Data Tables

Case Study 1: Antimicrobial Evaluation

In a study evaluating N-substituted AHPC derivatives, one compound showed remarkable effectiveness against both reference strains and clinical isolates of S. aureus with MIC values ranging from 0.98 to 31.25 μg/ml. This indicates the potential of these derivatives in combating resistant bacterial strains .

Case Study 2: Anticancer Activity

A series of pyrazole derivatives were synthesized from AHPC, showing significant activity against A549 and HepG2 cell lines. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest, suggesting that these compounds could be developed into effective anticancer agents .

Wirkmechanismus

Idrapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, idrapril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Captopril: Ein weiterer ACE-Hemmer mit einer anderen Struktur, aber ähnlichen pharmakologischen Wirkungen.

Enalapril: Ein weit verbreiteter ACE-Hemmer mit einer anderen chemischen Struktur.

Ramipril: Ein weiterer ACE-Hemmer mit einer längeren Wirkdauer im Vergleich zu Idrapril

Einzigartigkeit von Idrapril

Idrapril ist einzigartig aufgrund seiner Hydroxamsäure-Nicht-Aminosäure-Struktur, die einen anderen Mechanismus der Zinkbindung im Vergleich zu traditionellen ACE-Hemmern bietet. Dieser strukturelle Unterschied kann zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften führen .

Biologische Aktivität

3-Amino-5-hydroxy-1H-pyrazole-1-carboxamide (CAS No. 119769-05-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring with amino and hydroxy functional groups, contributing to its biological reactivity. The structure can be depicted as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, a study evaluated N-substituted derivatives against various bacterial strains, revealing promising results:

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | S. aureus ATCC 25923 | 7.81 |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MRSA | 1.96 - 7.81 |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MSSA | 0.98 - 31.25 |

These findings indicate that specific modifications to the pyrazole structure can enhance antibacterial efficacy, particularly against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of compounds based on the pyrazole scaffold has been extensively studied. Various derivatives have shown activity against multiple cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 0.39 ± 0.06 |

| Compound B | HepG2 (liver cancer) | 36.12 |

| Compound C | A549 (lung cancer) | 26 |

A notable study indicated that pyrazole derivatives could inhibit the growth of lung, colorectal, and breast cancer cells, suggesting a broad spectrum of anticancer activity . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Antimicrobial Mechanism:

The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anticancer Mechanism:

Inhibition of key signaling pathways involved in cell proliferation and survival is common among pyrazole derivatives. They may also induce oxidative stress leading to apoptosis in cancer cells .

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study, several derivatives were synthesized and tested for their antibacterial properties against clinical isolates of Staphylococcus aureus. The most effective derivative exhibited an MIC value significantly lower than standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

A series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain compounds not only inhibited tumor growth but also triggered apoptosis through mitochondrial pathways .

Eigenschaften

IUPAC Name |

5-amino-3-oxo-1H-pyrazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-2-1-3(9)8(7-2)4(6)10/h1,7H,5H2,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUSWKQCUMVUCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN(C1=O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.